Eniluracil-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a compound known for its role as an orally active and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD) . This compound is primarily used in research to study the pharmacokinetics and pharmacodynamics of Eniluracil and its interactions with other drugs, particularly 5-fluorouracil (5-FU) .
化学反应分析
Eniluracil-13C,15N2, like its non-labeled counterpart, undergoes various chemical reactions. The primary reaction of interest is its irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) . This inhibition is crucial for enhancing the therapeutic efficacy of 5-fluorouracil (5-FU) by preventing its rapid degradation in the body . The compound may also participate in other typical organic reactions such as oxidation, reduction, and substitution, depending on the specific experimental conditions and reagents used .
科学研究应用
Eniluracil-13C,15N2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of drug interactions and pharmacokinetics, especially in combination with 5-fluorouracil (5-FU) . Researchers use this compound to investigate the metabolic pathways and mechanisms of action of Eniluracil and its effects on the efficacy and toxicity of 5-FU . Additionally, it is used in isotope labeling studies to trace the distribution and metabolism of Eniluracil in biological systems .
作用机制
The mechanism of action of Eniluracil-13C,15N2 involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-fluorouracil (5-FU) . By inhibiting DPD, this compound prolongs the half-life of 5-FU, allowing for increased exposure of tumor cells to the drug . This inhibition enhances the therapeutic efficacy of 5-FU and reduces its side effects .
相似化合物的比较
Eniluracil-13C,15N2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. Similar compounds include other DPD inhibitors such as 5-ethynyluracil and 5-fluorouracil-15N2 . These compounds share similar mechanisms of action but differ in their specific applications and labeling .
属性
分子式 |
C6H4N2O2 |
---|---|
分子量 |
139.09 g/mol |
IUPAC 名称 |
5-ethynyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
InChI 键 |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
手性 SMILES |
C#CC1=C[15NH][13C](=O)[15NH]C1=O |
规范 SMILES |
C#CC1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。